Betulafolientriol

Description

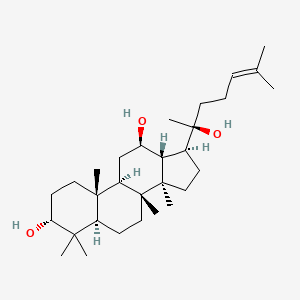

Structure

3D Structure

Properties

Molecular Formula |

C30H52O3 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,27-,28+,29+,30-/m0/s1 |

InChI Key |

PYXFVCFISTUSOO-WMQFBVARSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |

Synonyms |

3-epibetulafolientriol betulafolientriol betulafolientriol, 3-epime |

Origin of Product |

United States |

Occurrence and Biosynthetic Pathways of Betulafolientriol

Natural Sources and Distribution in Plant Genera

Betulafolientriol has been identified in several plant genera, notably within the Betula genus, commonly known as birch trees. Specifically, it has been isolated from the leaves of Betula platyphylla SUKATCHEV var. japonica HARA. researchgate.net Beyond Betula, triterpenes, including those with a dammarane (B1241002) skeleton, are found in other plant families. The Salvia genus (sage) is known to contain various terpenoids, and while this compound itself was not explicitly mentioned as isolated from Salvia in the search results, a related compound, this compound oxide, was isolated from Salvia radula. researchgate.net The dammarane family of triterpenes is broadly distributed in the plant kingdom, with notable occurrences in Panax species like Panax ginseng and Panax notoginseng, where they form the aglycone core of ginsenosides. researchgate.nettaylorandfrancis.com Dammarane-type triterpenes have also been isolated from other plants such as Cabralea eichleriana DC. researchgate.net

Table 1: Plant Genera and Associated Triterpenes

| Plant Genus | Associated Triterpenes |

| Betula | This compound, this compound oxide, Hydroxyhopanone, Dammar-24-ene-12β, 20(S)-diol-3-one researchgate.net |

| Salvia | This compound oxide (in S. radula), other terpenoids researchgate.net |

| Panax | Dammarenediol-II, Protopanaxadiol (B1677965), Ginsenosides (dammarane-type) researchgate.nettaylorandfrancis.com |

| Cabralea | Dammarane skeleton compounds (e.g., cabraleone, ocotillone) researchgate.net |

Biosynthetic Routes and Precursor Utilization in Plant Systems

The biosynthesis of triterpenes, including the dammarane type to which this compound belongs, originates from the universal isoprenoid pathway. This pathway produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. researchgate.net Triterpenes are specifically derived from the cyclization of 2,3-oxidosqualene (B107256), a linear precursor formed from the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP). researchgate.net FPP is a 15-carbon isoprenoid precursor. The cyclization of 2,3-oxidosqualene is a key enzymatic step catalyzed by oxidosqualene cyclases, leading to the formation of various triterpene skeletons, such as the dammarane skeleton. researchgate.netresearchgate.net

Enzymatic Transformations and Metabolic Intermediates

Following the cyclization of 2,3-oxidosqualene to a dammarane intermediate like dammarenediol-II, further enzymatic transformations occur to yield specific dammarane triterpenes, including this compound. researchgate.net These transformations typically involve cytochrome P450 enzymes (CYP450s) and other modifying enzymes. CYP450s are known to catalyze various reactions such as hydroxylations, oxidations, and epoxidations, which introduce functional groups and modify the basic triterpene skeleton. researchgate.net For instance, the transformation of dammarenediol-II to protopanaxadiol, a common dammarane aglycone found in ginseng, involves the action of CYP450 enzymes. researchgate.net While the specific enzymatic steps leading directly to this compound from a core dammarane structure are not explicitly detailed in the provided search results, the general biosynthetic route for dammarane triterpenes involves initial cyclization followed by oxidative modifications catalyzed by enzymes like CYP450s. researchgate.netresearchgate.net this compound oxide, a derivative of this compound, can be obtained through oxidation of this compound, suggesting epoxidation as a possible transformation. researchgate.net

Biotechnological Approaches for Research-Scale Production

Biotechnological approaches, particularly microbial fermentation, offer promising avenues for the research-scale production of valuable natural products like triterpenes. susupport.commdpi.com Engineered microorganisms, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, have been explored as hosts for the heterologous biosynthesis of triterpenoids. taylorandfrancis.comresearchgate.netmdpi.com By introducing genes encoding the necessary enzymes from the plant biosynthetic pathway, including oxidosqualene cyclases and modifying enzymes like CYP450s, these microbial cell factories can be programmed to produce specific triterpenes. taylorandfrancis.comresearchgate.net For example, Saccharomyces cerevisiae has been engineered to produce dammarenediol-II and protopanaxadiol by reconstituting the 2,3-oxidosqualene-derived triterpenoid (B12794562) pathway. taylorandfrancis.com While direct mention of microbial fermentation specifically for this compound production at a research scale was not found, the successful production of other dammarane triterpenes in engineered microbes indicates the potential of this approach for this compound as well. taylorandfrancis.com Challenges in microbial fermentation for natural product production include optimizing yields, addressing potential toxicity of compounds to the host organism, and efficient recovery and purification processes. susupport.comicm.edu.pl

Isolation, Purification, and Advanced Analytical Characterization Methodologies for Research

Extraction and Fractionation Techniques from Biological Matrices

Betulafolientriol has been identified in the leaves of Betula platyphylla and Betula latifolia. nih.govkoreascience.kr The initial step in its isolation involves the extraction of the compound from these plant matrices. A common approach for triterpenoids from Betula species begins with the air-drying and pulverization of the plant material, typically the leaves or bark, to increase the surface area for solvent penetration.

The powdered material is then subjected to solvent extraction, often using a Soxhlet apparatus or maceration. The choice of solvent is critical and is based on the polarity of the target compound. For triterpenoids like this compound, moderately polar solvents are effective. Methanol is frequently used for the initial extraction of a broad range of compounds, including triterpenoid (B12794562) glycosides and aglycones. nih.govnih.gov Following the initial extraction, a series of liquid-liquid partitioning steps, known as fractionation, is employed to separate compounds based on their differential solubility in immiscible solvents. A typical fractionation scheme for a methanolic extract might involve sequential partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. nih.gov Given its structure, this compound would be expected to partition into the less polar fractions, such as ethyl acetate or chloroform.

One study specifically detailing the isolation of triterpenoids from Betula latifolia leaves involved the extraction of fresh leaves, followed by saponification of the extract. koreascience.kr This process would hydrolyze any ester linkages, and the resulting unsaponifiable fraction, containing the triterpenoid alcohols like this compound, is then further purified. koreascience.kr

Chromatographic Purification Strategies for Research-Grade Purity (e.g., HPLC, Column Chromatography)

Following extraction and initial fractionation, chromatographic techniques are indispensable for the purification of this compound to research-grade purity.

Column Chromatography (CC) is a fundamental technique for the large-scale separation of compounds from a crude or partially purified extract. plos.orgnih.gov The stationary phase is typically silica gel, and the mobile phase consists of a solvent system of gradually increasing polarity. For dammarane (B1241002) triterpenoids, a common mobile phase is a gradient of hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. Reverse-phase HPLC (RP-HPLC) is particularly effective for separating triterpenoids. nih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile and water or methanol and water. mdpi.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a range of polarities.

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Adsorption |

| HPLC (Reverse-Phase) | C18 | Acetonitrile-Water Gradient | Partitioning |

Advanced Spectroscopic Techniques in Structural Elucidation Research

The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the methyl groups on the triterpenoid skeleton, as well as signals for protons attached to carbons bearing hydroxyl groups.

¹³C-NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of this compound would display distinct signals for each of the 30 carbon atoms in its structure. PubChem has noted the availability of ¹³C-NMR spectral data for this compound. nih.gov The chemical shifts of the carbons bearing hydroxyl groups and the olefinic carbons of the side chain are particularly diagnostic.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₃₀H₅₂O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. nih.govmdpi.com The monoisotopic mass of this compound is calculated to be 460.39164552 Da. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information based on the fragmentation pattern.

Quantitative Analytical Methodologies for Research Samples (e.g., HPLC-UV/MS)

For the quantitative determination of this compound in biological matrices or purified samples, High-Performance Liquid Chromatography coupled with either a UV detector (HPLC-UV) or a Mass Spectrometer (HPLC-MS) is the method of choice. nih.gov

An HPLC-UV method would involve developing a calibration curve using a purified and quantified standard of this compound. Since the compound lacks a strong chromophore, detection might be performed at a low wavelength (e.g., 200-210 nm).

HPLC-MS, particularly using a triple quadrupole or high-resolution mass spectrometer, offers superior sensitivity and selectivity. A quantitative method would be developed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect the specific molecular ion of this compound and/or its characteristic fragment ions. This approach allows for accurate quantification even in complex matrices with low concentrations of the analyte.

Mechanistic Investigations of Betulafolientriol S Biological Activities

Modulation of Cellular Proliferation Pathways

Research into the effects of betulafolientriol on cellular proliferation has explored its potential to influence key processes involved in cell growth and division, particularly in the context of cancer. Studies have investigated its impact on DNA synthesis and its ability to induce programmed cell death.

Investigations into DNA Synthesis Inhibition Mechanisms (e.g., Thymidylate Synthase)

Investigations into the mechanisms by which this compound might modulate cellular proliferation have included examining its effects on DNA synthesis. One proposed mechanism involves the inhibition of thymidylate synthase. wikidata.org Thymidylate synthase is a critical enzyme essential for DNA synthesis, and its inhibition can hinder cell proliferation. wikidata.orgresearchgate.net Studies suggest that this compound, referred to as "Folienetriol" in one instance, may exert antineoplastic effects by inhibiting this enzyme, thereby impeding the proliferation of cancer cells. wikidata.org While one extract containing this compound showed only 49% inhibition of DNA synthesis in tumor cells, this area of research suggests a potential pathway for its activity. plantaedb.com

Induction of Apoptosis Mechanisms in In Vitro Cellular Models

This compound and related triterpenoids have been investigated for their potential to induce apoptosis, a form of programmed cell death, in in vitro cellular models. plantaedb.comwikidata.orgfoodb.ca Apoptosis is a key mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Studies suggest that triterpenoids, including this compound, may act as potential anticancer agents by modulating cellular signaling pathways that lead to apoptosis in cancer cells. plantaedb.com While specific detailed mechanisms involving particular caspases or pathways for this compound are not extensively described in the provided information, the induction of cytotoxicity, potentially through apoptosis, has been suggested for "Folienetriol" in cancer cell lines. wikidata.org

Effects on Cancer Cell Line Proliferation in In Vitro Systems

This compound has demonstrated effects on the proliferation of cancer cell lines in in vitro systems. "Folienetriol," identified as a synonym for this compound, has shown cytotoxic effects on various cancer cell lines. wikidata.org Additionally, studies evaluating extracts from Salvia species containing this compound oxide have reported anticancer activity against cell lines such as MCF-7 and SF-268. The concentration required to inhibit 50% of cancer cells (IC50 values) for these extracts ranged between 9.69 µg/ml and 43.65 µg/ml against MCF-7 cells and between 8.72 µg/ml and 59.12 µg/ml against SF-268 cells. The IC50 values for the HT-29 cell line ranged from 17.05 µg/ml upwards. These findings indicate that this compound and its derivatives can inhibit the proliferation of different cancer cell types in laboratory settings.

Antimicrobial Research Perspectives

Beyond its effects on cellular proliferation, research has also explored the antimicrobial potential of this compound, investigating its activity against bacteria and fungi.

Antibacterial Activity Mechanisms

Research into the antibacterial activity of compounds found in Salvia species, which include this compound oxide, has been conducted. Extracts containing this compound oxide have been evaluated for their activity against various bacteria, including both Gram-positive and Gram-negative strains. ontosight.ai These evaluations have shown moderate antibacterial activity against certain species, such as Bacillus subtilis and Escherichia coli. While the specific mechanisms of antibacterial action for isolated this compound are not explicitly detailed in the provided search results, the observed activity of extracts containing the compound suggests a potential role in inhibiting bacterial growth. ontosight.ai

Anti-Inflammatory Modulatory Effects at a Cellular Level

Research into the anti-inflammatory properties of natural compounds, including triterpenoids like this compound, is an active area of study. While this compound is of interest for its potential anti-inflammatory effects nih.gov, detailed cellular mechanistic investigations specifically on this compound itself are not extensively reported in the provided search results.

However, this compound oxide, a related diterpene, has been identified in extracts of Salvia radula that demonstrated moderate anti-inflammatory activity in a 5-lipoxygenase assay. The 5-lipoxygenase enzyme is involved in the synthesis of leukotrienes, which are mediators of inflammation. While the presence of this compound oxide in an extract with anti-inflammatory activity suggests a potential link, the direct contribution and specific cellular mechanisms of this compound or its oxide to this observed activity require further detailed investigation. General cellular mechanisms of inflammation modulation involve complex interactions of pro-inflammatory and anti-inflammatory cytokines, enzymes, and signaling pathways.

Antioxidant Mechanisms of Action

The antioxidant potential of natural products is often linked to their ability to neutralize free radicals, chelate metal ions, or modulate antioxidant enzyme systems. This compound is considered to be of interest for its potential antioxidant effects nih.gov.

This compound oxide has been detected in various Salvia species extracts that exhibited antioxidant activity in assays such as DPPH and ABTS scavenging. However, the antioxidant activity of these extracts was strongly correlated with the presence of phenolic compounds, including rosmarinic acid, carnosic acid, and carnosol, which were often present at higher levels than this compound oxide. This suggests that while this compound oxide is present in plants with antioxidant properties, the primary mechanisms of action in these specific extracts may be attributed to other constituent compounds. Direct studies elucidating the specific antioxidant mechanisms of action of this compound or its oxide at a cellular level were not detailed in the provided information.

Antiprotozoal Research: Focus on Parasite Cellular Targets

Investigations into the antiprotozoal activity of natural compounds have identified several promising leads, including triterpenoids and diterpenoids. This compound and its derivatives have been explored in this context, particularly concerning their effects on parasites responsible for diseases such as malaria, trypanosomiasis, and leishmaniasis.

Antiplasmodial Activity in In Vitro Parasite Models (e.g., Plasmodium falciparum)

This compound and its derivative, this compound oxide, have shown activity against Plasmodium falciparum, the causative agent of the most severe form of malaria. This compound oxide, isolated from Salvia radula, has demonstrated in vitro antiplasmodial activity against the FCR3 strain of P. falciparum. Studies have reported an IC50 value of 10.39 µM for this compound oxide against this strain. Another study mentioned this compound itself exhibiting in vitro activity with an IC50 of 1.0 µg/mL against chloroquine-resistant P. falciparum (FCR-3 strain). The selectivity index (SI), which indicates the compound's toxicity to parasite cells compared to mammalian cells, has been reported to be greater than 20 for this compound oxide tested on kidney human cells.

The antiplasmodial activity is typically evaluated by measuring the inhibition of parasite growth or survival in vitro. The IC50 value represents the concentration of the compound required to inhibit parasite growth by 50%. A lower IC50 value indicates higher potency. The selectivity index helps assess the potential therapeutic window of a compound.

The following table summarizes some reported in vitro antiplasmodial activity data:

| Compound | Parasite Strain | IC50 Value | Mammalian Cells Tested | Selectivity Index (SI) | Source |

| This compound oxide | Plasmodium falciparum FCR3 | 10.39 µM | Kidney human cells | > 20 | |

| This compound | Plasmodium falciparum FCR-3 (chloroquine-resistant) | 1.0 µg/mL | Not specified | Not specified |

These findings indicate that this compound and its oxide possess antiplasmodial properties in vitro, particularly against Plasmodium falciparum. Further research is needed to fully understand the specific cellular targets and mechanisms by which these compounds exert their effects on the parasite.

Structure Activity Relationship Sar Studies and Chemical Modification for Research

Impact of Stereochemical Configuration on Biological Efficacy (e.g., Epimers of Betulafolientriol)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in determining its biological activity. Epimers, a type of stereoisomer, differ in configuration at only one chiral center algoreducation.combyjus.com. Even this subtle difference in spatial arrangement can lead to distinct physical, chemical, and biological properties, including varying interactions with biological receptors and enzymes, which can result in different effects algoreducation.combiologynotesonline.com.

For example, in the context of carbohydrates, epimerization can affect how sugars are utilized by enzymes and absorbed by cells, influencing metabolic pathways fiveable.me. While direct studies specifically on the epimers of this compound and their differing biological efficacy are not extensively detailed in the provided search results, the general principle of epimers having distinct biological activities due to their structural variations is well-established in organic and biological chemistry algoreducation.combiologynotesonline.com. This principle suggests that different epimeric forms of this compound would likely exhibit variations in their biological interactions and effects.

Derivatization Strategies to Enhance or Modify Bioactivity in Research

Chemical modification of natural products like this compound is a common strategy in research to enhance or alter their bioactivity, improve properties such as water solubility, and create novel analogs with potentially improved characteristics rsc.orgnih.govresearchgate.net. These modifications are guided by SAR studies to understand which structural changes are likely to yield desired outcomes.

Glycosylation Reactions in Structure-Activity Optimization

Glycosylation, the attachment of sugar moieties to a molecule, is a significant derivatization strategy that can impact the biological activity of triterpenoids, the class of compounds to which this compound belongs rsc.org. Studies on other pentacyclic triterpenes have shown that glycosylation can significantly enhance their inhibitory effects in certain biological assays nih.gov. For instance, mono-glycosylation of certain triterpene aglycones was found to enhance their inhibitory effects on tissue factor procoagulant activity nih.gov. The presence and position of hydroxyl and carboxyl groups, as well as glycosylation, have been shown to affect the biological activities of oleanane-type triterpenoids, influencing processes like N-glycosylation and intracellular trafficking of proteins mdpi.comnih.gov. This suggests that glycosylation of this compound could be a viable strategy to modify its biological activity.

Semi-synthetic Approaches for Novel Analog Synthesis

Semi-synthetic approaches involve using a naturally occurring compound as a starting material for chemical synthesis to create novel analogs molaid.com. This allows for targeted modifications to the core structure, exploring the impact of specific functional groups or structural changes on bioactivity rsc.org. Rational structural modifications of active groups in pentacyclic triterpenoids, such as those on the A-ring, the C-28 position, and the C-ring double bond, can significantly enhance their antitumor activity rsc.org. Introducing groups like amino acids at specific positions, such as C-28, has been shown to enhance the water solubility and antitumor activity of triterpene derivatives rsc.org. Semi-synthesis allows for the creation of a diverse range of analogs to systematically investigate the SAR. This compound oxide has been mentioned in the context of semi-synthetic derivatives and their biological activities, including antimalarial activity semanticscholar.orgresearchgate.net.

Computational Chemistry Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational chemistry techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools used in SAR elucidation and drug discovery nih.govresearchgate.netnih.gov. QSAR methods build mathematical models that correlate the chemical structure of compounds with their biological activity, allowing for the prediction of activities for new molecules researchgate.netljmu.ac.uk. These models help in identifying the structural parameters responsible for biological responses ljmu.ac.uk.

Molecular docking studies predict the preferred orientation of a molecule when it binds to a specific biological target, providing insights into the nature of the interaction and helping to identify important structural features for binding nih.govresearchgate.netnih.gov. These in silico methods can accelerate the research process by prioritizing promising candidates and reducing the need for extensive experimental testing researchgate.net. 3D-QSAR models, using techniques like CoMFA and CoMSIA, have been successfully applied to triterpene derivatives to build models that describe the relationship between structure and bioactivity, and to predict the activity of newly designed molecules nih.gov. Molecular docking has also been used to examine the interaction between triterpene derivatives and target proteins nih.govmdpi.com.

Correlation between Specific Structural Features and Mechanistic Interactions

Understanding the correlation between specific structural features of this compound and its mechanistic interactions with biological targets is key to elucidating its SAR. Variations in functional groups (e.g., hydroxyl, carboxyl) and their positions on the triterpene skeleton can significantly influence biological activities mdpi.comnih.gov. For example, in oleanane-type triterpenoids, the presence and position of carboxyl and hydroxyl groups affect inhibitory activities against protein transport and N-glycosylation mdpi.com. The carboxyl group is often required for certain inhibitory activities mdpi.com.

Future Research Trajectories and Methodological Innovations

Addressing Challenges in In Vitro to In Vivo Translational Research (in non-human model systems)

Translating promising in vitro findings for natural compounds like betulafolientriol into successful in vivo applications in non-human model systems presents significant challenges. While in vitro studies can identify potential activities, the complex biological environment in vivo can affect a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with multiple biological targets and pathways. mdpi.com Research is needed to understand how this compound behaves within living organisms, including its bioavailability and metabolic fate in relevant non-human models. Non-human primate models, for instance, are valuable due to their genetic, physiological, and immunological similarities to humans, making them important for preclinical translational research in various disease areas. creative-diagnostics.comnih.govsiat.ac.cnnih.gov However, even in these models, accurately predicting human responses based on non-human data remains a hurdle. Future studies should focus on developing more predictive non-human model systems and employing advanced analytical techniques to track this compound and its metabolites in vivo, correlating these findings with observed biological effects. embopress.org

Development of Advanced Bioassay Systems for High-Throughput Screening in Discovery Research

The identification of bioactive compounds is significantly accelerated by high-throughput screening (HTS). bmglabtech.comselvita.comnyu.educellomaticsbio.com Developing advanced bioassay systems compatible with HTS is crucial for screening large libraries of natural products and their derivatives, including this compound. bmglabtech.comselvita.comnih.gov These systems should be sensitive, reliable, and capable of assessing specific biological activities relevant to potential therapeutic applications. bioassaysystem.commedibena.combioassaysys.com Advanced HTS platforms can automate thousands of chemical and biological assays, enabling the rapid testing of numerous compounds for activity against specific biological targets or their effects on cellular processes. nyu.edu Future research should focus on designing and validating high-throughput bioassays specifically tailored to the potential activities of this compound, such as its reported interactions with certain enzymes or its presence in plant extracts with observed biological effects. researchgate.netscispace.comresearchgate.netmdpi.com This includes developing miniaturized assay formats and utilizing automated liquid handling systems to increase efficiency and reduce costs. selvita.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

Integrating 'omics' technologies, such as metabolomics and proteomics, is essential for elucidating the detailed mechanisms of action of this compound. ctdbase.orgresearchgate.net Metabolomics can provide a comprehensive snapshot of the metabolic changes induced by this compound treatment in biological systems, helping to identify affected pathways. mdpi.comresearchgate.netresearchgate.net Proteomics can reveal how this compound interacts with proteins, including potential enzyme targets or components of signaling networks. researchgate.net By combining these approaches, researchers can gain a more holistic understanding of how this compound exerts its biological effects at a molecular level. researchgate.net Future studies should utilize these technologies to identify the specific proteins and metabolites influenced by this compound, providing insights into its biological targets and the downstream effects of its activity. This integrated approach can help to confirm hypothesized mechanisms and uncover previously unknown biological interactions.

Sustainable and Scalable Production Methods for Research-Grade Material

Ensuring a sustainable and scalable supply of research-grade this compound is critical for advancing research. As a natural product, its availability can be dependent on plant sources, which may be subject to environmental factors or ethical considerations. researchgate.net Future research needs to explore and optimize sustainable methods for obtaining this compound. This could involve improving extraction techniques from natural sources to enhance yield and purity, or developing scalable synthetic or semi-synthetic routes. researchgate.netresearchgate.netscispace.comjst.go.jp Synthetic biology approaches also offer potential for the sustainable production of natural products, including triterpenoids like this compound. researchgate.net Developing efficient and environmentally friendly production methods will be crucial for providing sufficient quantities of high-quality this compound for extensive research and preclinical studies.

Elucidation of Novel Biological Targets and Signaling Networks

While some studies have suggested potential interactions of this compound with specific biological targets, such as human lanosterol (B1674476) 14-alpha demethylase (CYP51A1), further research is needed to fully elucidate its target profile and the signaling networks it influences. researchgate.netscispace.comresearchgate.net Identifying novel biological targets is key to understanding the full therapeutic potential of this compound and developing targeted therapies. Future research should employ a combination of experimental approaches, including biochemical assays, cell-based screens, and affinity-based techniques, to identify proteins and other biomolecules that directly interact with this compound. Investigating the downstream effects of these interactions on cellular signaling pathways will provide a more complete picture of its biological activity. researchgate.netresearchgate.net This includes studying its impact on various cellular processes and identifying the specific signaling cascades that are modulated.

Q & A

Q. How can researchers integrate omics data to map this compound’s multi-target effects in disease models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.